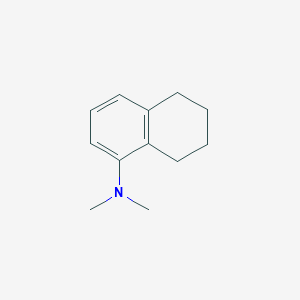
N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C12H17N. It is a derivative of naphthalene, where the amine group is substituted at the first position, and the naphthalene ring is partially hydrogenated. This compound is known for its unique structural properties, which combine both aromatic and aliphatic characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-naphthylamine using hydrogen in the presence of a catalyst such as palladium on carbon. The resulting 1-naphthalenamine, 5,6,7,8-tetrahydro- is then subjected to methylation using reagents like methyl iodide or dimethyl sulfate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can further hydrogenate the compound, converting it into fully saturated amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of catalysts like palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents under basic or acidic conditions.
Major Products Formed:
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted naphthalenes depending on the reagents used.
Applications De Recherche Scientifique
N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 1-Naphthalenamine, 5,6,7,8-tetrahydro-
- 1-Naphthalenamine, N,N-dimethyl-
- 5,6,7,8-Tetrahydro-1-naphthylamine
Uniqueness: N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to its combined aromatic and aliphatic structure, which imparts distinct chemical and physical properties. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
13541-35-0 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17N/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12/h5,7,9H,3-4,6,8H2,1-2H3 |
Clé InChI |
YFKHVDPZKCGFJD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1CCCC2 |
SMILES canonique |
CN(C)C1=CC=CC2=C1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















